molecular formula C9H11FO2S B3151157 1-Fluoro-4-(isopropylsulfonyl)benzene CAS No. 70399-09-6

1-Fluoro-4-(isopropylsulfonyl)benzene

Cat. No. B3151157
CAS RN: 70399-09-6
M. Wt: 202.25 g/mol
InChI Key: HDBPGUFVMVNSOC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(isopropylsulfonyl)benzene is a chemical compound with the molecular formula C9H11FO2S . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(isopropylsulfonyl)benzene includes a six-membered aromatic ring (benzene) with a fluorine atom and an isopropylsulfonyl group attached . The carbon atoms in the structure are implied to be located at the corners, and each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Pathways : Different methods for synthesizing similar fluoro-substituted benzenes, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have been explored. These compounds have been synthesized as byproducts in various chemical reactions, demonstrating the versatility of fluoro-substituted benzenes in synthetic chemistry (Ajenjo et al., 2016).

  • Photochemical Properties : The photophysical processes of similar fluoro-substituted benzenes, such as 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzenes, have been studied. These compounds show varying fluorescence yields based on different wavelengths, highlighting the potential of such compounds in photochemical applications (Al-ani, 1973).

  • Solubility in Organic Solvents : The solubility of 1-fluoro-4-(methylsulfonyl)benzene in different organic solvents has been measured, providing essential data for its use in various solvent systems (Qian et al., 2014).

Application in Organic Synthesis

  • Fluorination Reactions : Fluorination reactions of similar compounds have been explored, like in the case of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses. These studies contribute to understanding the reactivity of fluoro-substituted benzenes in various chemical environments (Mori & Morishima, 1994).

  • Amination Under Microwave Irradiation : The amination reactions of 4-fluoro-1-acyl-benzene, a compound structurally related to 1-Fluoro-4-(isopropylsulfonyl)benzene, have been successfully carried out under microwave irradiation. This indicates potential methodologies for functionalizing fluoro-substituted benzenes (Xiao-chun, 2008).

properties

IUPAC Name

1-fluoro-4-propan-2-ylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBPGUFVMVNSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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